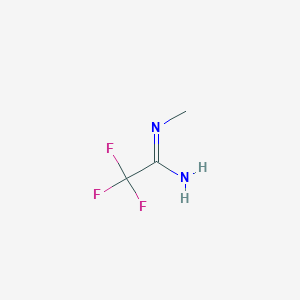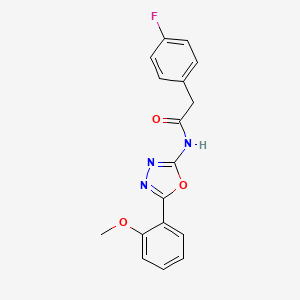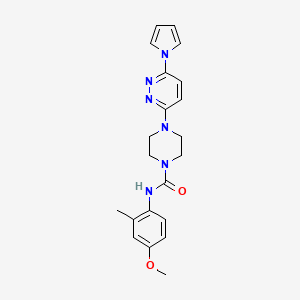
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
Compounds with structures related to the query have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such research underscores the importance of heterocyclic compounds in developing new pharmacological agents.
Antitubercular Properties
Mannich bases of pyrazinamide, showing antitubercular properties, have been synthesized using substituted piperazines. These compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating significant activity (Sriram et al., 2006). This illustrates the potential use of such chemical structures in tackling infectious diseases.
Anticonvulsant and Antiparkinsonian Activities
Research on substituted pyridazines, triazines, and pyrimidines with tertiary-amino groups has revealed their structural and electronic properties relevant to anticonvulsant drugs. Such studies are crucial for understanding how modifications in the molecular structure can influence pharmacological activities, leading to the development of new therapeutic agents (Georges et al., 1989).
Discovery of G Protein-Biased Dopaminergics
The incorporation of specific heterocyclic structures, like pyrazolo[1,5-a]pyridine, into aromatic piperazines has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds have shown promise in preclinical evaluations for their selective G protein activation over β-arrestin recruitment, suggesting potential applications in neuropsychiatric disorder treatments (Möller et al., 2017).
Herbicidal Modes of Action
Research on pyridazinone herbicides, including their inhibition of photosynthesis and the Hill reaction in plants, has provided insights into their phytotoxicity mechanisms. Such studies are fundamental for the development of new herbicidal compounds with specific target sites, potentially reducing environmental impact (Hilton et al., 1969).
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-16-15-17(29-2)5-6-18(16)22-21(28)27-13-11-26(12-14-27)20-8-7-19(23-24-20)25-9-3-4-10-25/h3-10,15H,11-14H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVJXUYMUGDYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

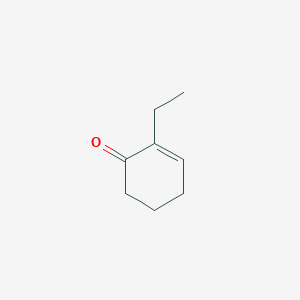


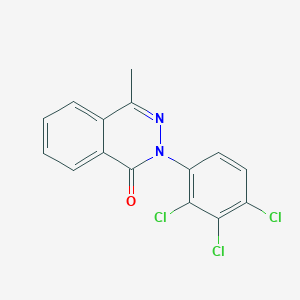

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)

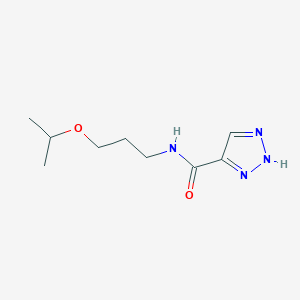
![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)
![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)
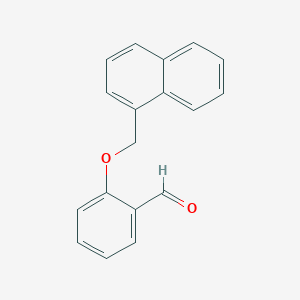
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)
